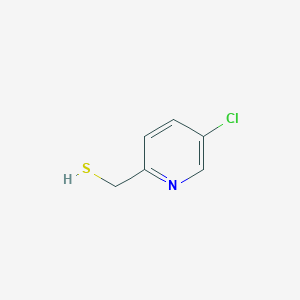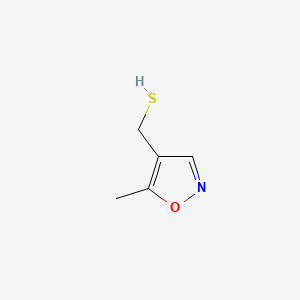
(5-Methylisoxazol-4-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylisoxazol-4-yl)methanethiol is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of (5-Methylisoxazol-4-yl)methanethiol can be achieved through various methods. One common approach involves the use of metal-free synthetic routes, which are preferred due to their eco-friendly nature. These methods often employ (3 + 2) cycloaddition reactions, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the preparation of 3,4,5-trisubstituted isoxazole derivatives from β-diketohydrazone .
Analyse Chemischer Reaktionen
(5-Methylisoxazol-4-yl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) and Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
(5-Methylisoxazol-4-yl)methanethiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an anticancer, antioxidant, antibacterial, and antimicrobial agent . In medicine, it is being explored for its potential as a drug candidate due to its diverse biological activities . In industry, it is used in the development of new materials and nanocatalysis .
Wirkmechanismus
The mechanism of action of (5-Methylisoxazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect the expression of p21 WAF-1, Bax, and Bcl-2 in leukemia cells . The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
(5-Methylisoxazol-4-yl)methanethiol can be compared to other similar compounds, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and therapeutic potential. The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties .
Eigenschaften
Molekularformel |
C5H7NOS |
|---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
(5-methyl-1,2-oxazol-4-yl)methanethiol |
InChI |
InChI=1S/C5H7NOS/c1-4-5(3-8)2-6-7-4/h2,8H,3H2,1H3 |
InChI-Schlüssel |
PCSPFEABWMOXHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




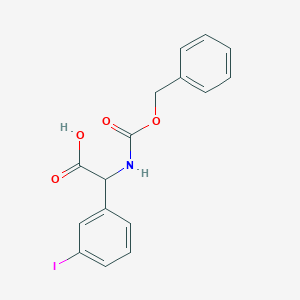

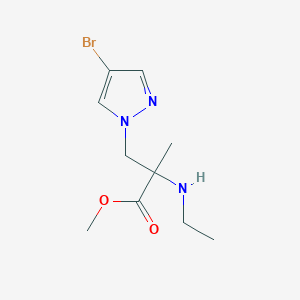
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
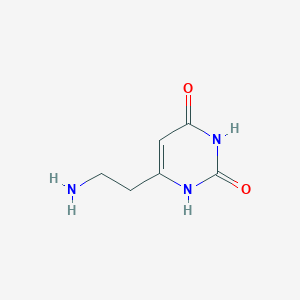
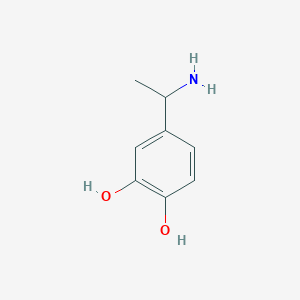
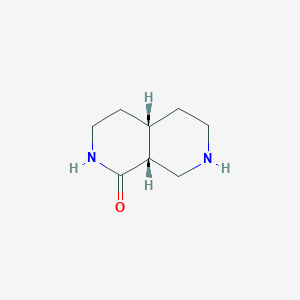
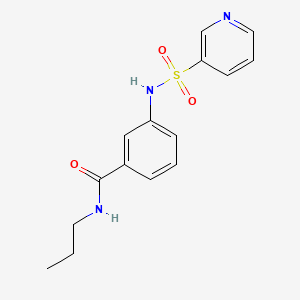
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
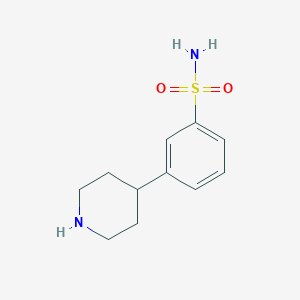
![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
